

Taminadenant: A Technical Guide to its Antineoplastic Activities

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Compound of Interest		
Compound Name:	NIR178	
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Introduction

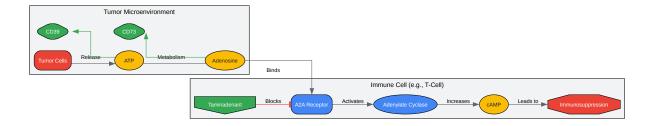
Taminadenant (formerly known as PBF-509 or **NIR178**) is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR) with demonstrated antineoplastic and immunomodulatory activities.[1] High concentrations of adenosine in the tumor microenvironment (TME) play a crucial role in immune evasion by activating A2AR on immune cells, leading to immunosuppression.[2][3] Taminadenant is designed to counteract this effect, thereby reactivating the anti-tumor immune response. This technical guide provides a comprehensive overview of the preclinical and clinical investigations into the antineoplastic activities of Taminadenant.

Mechanism of Action

Taminadenant's primary mechanism of action is the competitive antagonism of the adenosine A2A receptor.[4] In the tumor microenvironment, stressed or dying cancer cells release large amounts of adenosine triphosphate (ATP), which is subsequently converted to adenosine by ectonucleotidases CD39 and CD73. Adenosine then binds to A2A receptors on various immune cells, particularly T lymphocytes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade inhibits T-cell proliferation, cytokine release, and cytotoxic activity, effectively dampening the anti-tumor immune response.[3] Taminadenant blocks the binding of adenosine to the A2A receptor, thereby preventing the downstream



immunosuppressive signaling and restoring the function of tumor-infiltrating lymphocytes (TILs).[1][2]



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Figure 1: Taminadenant's Mechanism of Action.

Quantitative Preclinical Data

Taminadenant has demonstrated potent and selective binding to the A2A receptor and functional antagonism in in vitro assays.

Parameter	Value	Cell Line/System	Reference
Ki (Binding Affinity)	12 nM	Transfected CHO cells (human A1), HeLa cells (human A2a and A3), and HEK-293 cells (human A2b)	[4][5]
IC50 (cAMP Accumulation)	72.8 ± 17.4 nM	HEK cells expressing human A2A receptor	[6]

Preclinical In Vivo Studies



Preclinical studies in mouse models have shown that Taminadenant can reduce tumor metastasis.

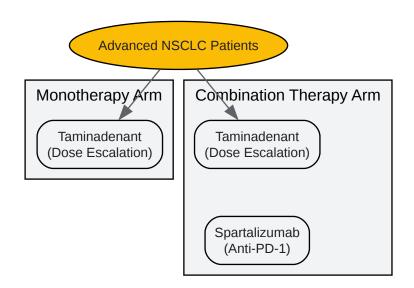
Animal Model	Cancer Type	Treatment	Outcome	Reference
Mouse Model	Lung Cancer	Taminadenant	Decreased lung metastasis	[2]

Clinical Investigations

A Phase I/Ib clinical trial (NCT02403193) has evaluated the safety and efficacy of Taminadenant as a monotherapy and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced non-small cell lung cancer (NSCLC).[3][7]

Study Design and Dosing

Patients received Taminadenant orally twice daily in escalating doses, both as a single agent and in combination with spartalizumab.[3]



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Figure 2: Phase I/Ib Clinical Trial Design.

Clinical Efficacy and Safety

The study established the maximum tolerated dose (MTD) and observed some clinical benefit.



Treatment Arm	Maximum Tolerated Dose (MTD)	Objective Response Rate (ORR)	Key Grade 3/4 Treatment- Related Adverse Events	Reference
Taminadenant Monotherapy	480 mg twice daily	9.5%	Nausea, increased AST, increased ALT	[8]
Taminadenant + Spartalizumab	240 mg twice daily	8.3%	Nausea, increased AST, increased ALT, increased lipase, pneumonitis	[8]

Experimental ProtocolsIn Vitro cAMP Accumulation Assay

Objective: To determine the functional antagonist activity of Taminadenant on the A2A receptor.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human A2A receptor.[6]

Methodology:

- HEK-A2AR cells are cultured to ~80% confluency.
- Cells are harvested and seeded into 96-well plates.
- Cells are incubated with varying concentrations of Taminadenant.
- An A2A receptor agonist (e.g., NECA) is added to stimulate cAMP production.
- Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based).
- IC50 values are calculated from the dose-response curves.



Mouse Xenograft Model for Metastasis

Objective: To evaluate the effect of Taminadenant on tumor metastasis in vivo.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar).

Tumor Cell Inoculation:

- A suitable cancer cell line (e.g., a lung cancer cell line known to metastasize) is cultured.
- A suspension of cancer cells is injected intravenously or orthotopically into the mice to establish tumors.

Taminadenant Administration:

- Mice are randomized into treatment and control groups.
- Taminadenant is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

Assessment of Metastasis:

- At the end of the study, mice are euthanized, and organs (e.g., lungs) are harvested.
- The number and size of metastatic nodules are quantified.
- Histopathological analysis can be performed to confirm the presence of tumor cells.

Ex Vivo Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To assess the ability of Taminadenant to restore the function of human TILs.

Sample Source: Freshly resected tumor tissue from cancer patients (e.g., NSCLC).[2]

Methodology:

 Tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.



- TILs are isolated from the tumor cell suspension, often by density gradient centrifugation or magnetic-activated cell sorting (MACS) for CD45+ cells.
- Isolated TILs are cultured in the presence of Taminadenant, an anti-PD-1/PD-L1 antibody, or a combination of both.
- The responsiveness of TILs is assessed by measuring cytokine production (e.g., IFN-γ) by ELISA or flow cytometry, or by assessing their cytotoxic activity against tumor cells in a coculture assay.

Conclusion

Taminadenant is a promising antineoplastic agent that targets the immunosuppressive adenosine A2A receptor pathway in the tumor microenvironment. Preclinical studies have established its potency and mechanism of action, and early clinical trials have demonstrated its tolerability and preliminary efficacy in advanced cancers such as NSCLC. Further investigation, particularly in combination with other immunotherapies, is warranted to fully elucidate the therapeutic potential of Taminadenant in oncology.

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